molecular formula C10H9BrClN B12438497 1H-Indole,3-(2-bromoethyl)-6-chloro CAS No. 325773-40-8

1H-Indole,3-(2-bromoethyl)-6-chloro

Cat. No.: B12438497
CAS No.: 325773-40-8
M. Wt: 258.54 g/mol
InChI Key: MEUFXXHYUSBPSB-UHFFFAOYSA-N
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Description

1H-Indole,3-(2-bromoethyl)-6-chloro is a halogenated indole derivative characterized by a bromoethyl group (-CH2CH2Br) at position 3 and a chlorine atom at position 6 on the indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules. This compound’s unique substitution pattern influences its reactivity, physicochemical properties, and biological activity, making it a candidate for applications in drug discovery, particularly in oncology and antimicrobial research .

Properties

CAS No.

325773-40-8

Molecular Formula

C10H9BrClN

Molecular Weight

258.54 g/mol

IUPAC Name

3-(2-bromoethyl)-6-chloro-1H-indole

InChI

InChI=1S/C10H9BrClN/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3-4H2

InChI Key

MEUFXXHYUSBPSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-6-chloro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is first chlorinated using reagents like chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst. The chlorinated indole is then subjected to bromination using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 3-(2-bromoethyl)-6-chloro-1H-indole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-6-chloro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to the formation of different indole derivatives with altered functional groups.

Scientific Research Applications

3-(2-Bromoethyl)-6-chloro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-6-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in halogen type, substituent position, or additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Features/Biological Activity
1H-Indole,3-(2-bromoethyl)-6-chloro C10H9BrClN 3-(2-bromoethyl), 6-Cl Potent alkylating agent; potential HDAC inhibition
1H-Indole,3-(2-chloroethyl)-6-chloro C10H9Cl2N 3-(2-chloroethyl), 6-Cl Lower molecular weight (MW 195.69 vs. 244.51); reduced van der Waals interactions compared to bromo analogue
1H-Indole,3-(2-bromoethyl)-5-chloro C10H9BrClN 3-(2-bromoethyl), 5-Cl Chlorine at position 5 alters electronic properties; may reduce binding affinity to biological targets
6-Chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one C8H5ClN2O2 6-Cl, hydroxyimino, dihydro Distinct dihydroindolone core; applications in antioxidant research
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate C13H10BrClNO3 5-Br, 6-Cl, acetyl groups Acetyl groups enhance metabolic stability; dual halogens improve cytotoxicity

Halogen Substitution Effects

  • Bromo vs. Chloro at Position 6 : Bromine’s larger atomic radius (1.85 Å vs. 0.99 Å for Cl) increases polarizability, enhancing van der Waals interactions and binding affinity to hydrophobic enzyme pockets. However, brominated compounds often exhibit lower metabolic stability due to higher molecular weight .
  • Positional Isomerism : Moving chlorine from position 6 to 5 (e.g., 3-(2-bromoethyl)-5-chloro vs. 6-chloro) disrupts electronic resonance, altering reactivity and target selectivity .

Functional Group Variations

  • Bromoethyl vs.
  • Acetylated Derivatives : Acetylation (e.g., 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate) improves membrane permeability and stability, though it may reduce direct electrophilic activity .

Antitumor Potential

  • HDAC Inhibition: Indole derivatives with bromoethyl groups, like the target compound, have shown histone deacetylase (HDAC) inhibitory activity comparable to vorinostat (SAHA), a clinically approved anticancer agent. IC50 values for similar compounds range from <1 μM to 10 μM in vitro .
  • Cytotoxicity : Dual halogenation (Br and Cl) enhances cytotoxicity against drug-resistant cancer cell lines. For example, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate exhibits IC50 values <10 μM in multiple cancer models .

Antimicrobial Activity

  • Structural Advantage : The bromoethyl group’s alkylating capability may disrupt bacterial cell membranes or enzyme function. Comparable halogenated indoles demonstrate efficacy against multidrug-resistant strains .

Key Research Findings

  • Synthetic Feasibility : Bromoethyl-substituted indoles are typically synthesized via Mannich reactions or nucleophilic substitutions, as seen in analogues like 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives .
  • Metabolic Stability : Brominated derivatives often exhibit shorter half-lives in vivo compared to chloro analogues, necessitating structural optimization for drug development .

Biological Activity

1H-Indole,3-(2-bromoethyl)-6-chloro, also known as BEI-9, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features both bromine and chlorine substituents, which enhance its reactivity and biological potential. The presence of these halogens allows for various chemical modifications that can be exploited in drug development and synthesis.

Anticancer Properties

Research has demonstrated that 1H-Indole,3-(2-bromoethyl)-6-chloro exhibits notable anticancer activity. In a study involving SW480 colon cancer cells, BEI-9 showed significant inhibition of cell growth at concentrations as low as 5 µM. The compound was found to reduce levels of cyclin D1 and A, which are crucial for cell cycle progression. Additionally, it inhibited NF-κB activation, a pathway implicated in cancer cell survival and resistance to chemotherapy .

  • Table 1: Anticancer Activity of BEI-9
Cell LineConcentration (µM)Effect on Cell ViabilityNF-κB Activation Inhibition
SW4805Significant InhibitionYes
HCT11612.5Significant InhibitionYes

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. The results indicated that BEI-9 possesses antimicrobial activity, making it a candidate for further development in treating infections .

The mechanism by which BEI-9 exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Cycle Proteins : By reducing cyclin levels, BEI-9 disrupts the normal cell cycle progression, leading to increased apoptosis in cancer cells.
  • NF-κB Pathway Modulation : The compound inhibits both basal and induced NF-κB activation, which is crucial for cancer cell survival and proliferation .
  • Antimicrobial Mechanisms : The specific mechanisms by which BEI-9 affects bacterial cells are still under investigation but may involve disruption of biofilm formation or interference with essential bacterial processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of BEI-9:

  • Colon Cancer Study : A systematic investigation into the effect of BEI-9 on colon cancer cells revealed that it not only inhibits cell growth but also affects migration capabilities through scratch wound assays .
  • Antimicrobial Efficacy : In vitro studies demonstrated that BEI-9 effectively inhibited the growth of S. aureus and E. coli, suggesting its utility in treating bacterial infections .

Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
3-(2-Bromoethyl)-1H-indoleLacks chlorine atomModerate anticancer activity
6-Chloro-1H-indoleLacks bromoethyl groupLimited antimicrobial properties
3-(2-Chloroethyl)-6-chloro-1H-indoleSimilar structure but less reactiveVariable biological activity

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